molecular formula C6H10N4O2 B1675546 Linsidomine CAS No. 33876-97-0

Linsidomine

Numéro de catalogue B1675546
Numéro CAS: 33876-97-0
Poids moléculaire: 170.17 g/mol
Clé InChI: FKDHHVKWGRFRTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Linsidomine, also known as 3-morpholinosydnonimine or SIN-1, is a vasodilator . It is a metabolite of the antianginal drug molsidomine and acts by releasing nitric oxide (NO) from the endothelial cells nonenzymatically . It also hyperpolarizes the cell membrane through influencing the sodium-potassium pump, thereby rendering it less responsive to adrenergic stimulation .


Synthesis Analysis

Linsidomine is synthesized via a mechanochemical approach, which involves the mechanosynthesis of sydnones . This method has been extended to two related families of molecules, diarylsydnones and iminosydnones . A ball-milling approach towards the synthesis of diaryl sydnones was developed, which is a necessary step for the synthesis of potential sydnone-based ligands of metal complexes .


Molecular Structure Analysis

The molecular formula of Linsidomine is C6H10N4O2 . Its average mass is 170.169 Da and its monoisotopic mass is 170.080383 Da . The IUPAC name for Linsidomine is 3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Linsidomine include a molecular formula of C6H10N4O2, an average mass of 170.169 Da, and a monoisotopic mass of 170.080383 Da .

Applications De Recherche Scientifique

  • Efficacy: Usable erection in about 70% of patients and full erection in up to 50% of patients .
  • Safety: Does not appear to be associated with priapism .
  • Neurotoxicity: Linsidomine is found to be neurotoxic and promotes oxidative stress on neurons .
  • Outcomes: It is implicated in the pathogenesis of neurodegenerative conditions .
  • Efficacy: Produces usable erection in a significant percentage of patients .
  • Potency: Linsidomine is as potent as papaverine in relaxing the arteries .
  • Efficacy: Linsidomine is at least as efficacious as isosorbide dinitrate in patient stabilization .

Hypertension Management

Scientific Field

Platelet Aggregation Inhibition

Scientific Field

Pulmonary Hypertension

Scientific Field

Antioxidant Properties

Scientific Field

  • Analgesic Efficacy: The resulting salts and co-crystals showed enhanced efficacy and potency compared to individual compounds .
  • Pain Management: Findings suggest potential benefits in managing chronic pain by targeting multiple neural and non-neural processes .
  • Clinical Implications: Linsidomine’s potency in relaxing arteries suggests new avenues in the pharmacological management of cerebral vasospasm .

Orientations Futures

Future research directions for Linsidomine could involve the development of new prodrugs . A mechanochemical approach to the synthesis of sydnones and derivatives has been developed, which could lead to the development of new prodrugs .

Propriétés

IUPAC Name

3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDHHVKWGRFRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1[N+]2=CC(=N)O[N-]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16142-27-1 (mono-hydrochloride)
Record name Linsidomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID501026026
Record name 3-Morpholinosydnone imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linsidomine

CAS RN

33876-97-0
Record name Linsidomine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33876-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linsidomine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linsidomine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Morpholinosydnone imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINSIDOMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5U71P6VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linsidomine
Reactant of Route 2
Linsidomine
Reactant of Route 3
Linsidomine
Reactant of Route 4
Linsidomine
Reactant of Route 5
Linsidomine
Reactant of Route 6
Linsidomine

Citations

For This Compound
974
Citations
JM Lablanche, G Grollier, JR Lusson, JP Bassand… - Circulation, 1997 - Am Heart Assoc
… received direct NO donors (infusion of linsidomine followed by oral molsidomine) or oral … Conclusions Treatment with linsidomine and molsidomine was associated with a modest …
Number of citations: 166 www.ahajournals.org
FCW Sutherland, AD De Jager, KJ Swart… - … of pharmaceutical and …, 2000 - Elsevier
… For this study, we only determined linsidomine but the method could easily be used for the rapid and simultaneous determination of molsidomine and linsidomine in one …
Number of citations: 5 www.sciencedirect.com
O Spreux‐Varoquaux, B Ulmer… - Fundamental & …, 1991 - Wiley Online Library
The pharmacokinetics of molsidomine were investigated in six young (25.5 ± 0.6 years) and in six elderly healthy volunteers (81.1 ± 3.1 years). After a 2 mg oral administration, …
Number of citations: 3 onlinelibrary.wiley.com
JP Remadi, B Colas, H Masson, M Slama… - Clinical …, 2002 - portlandpress.com
The response of the human radial artery to a direct NO donor, linsidomine or 3-morpholino-sydnonimine (Sin 1), in the therapeutic management of peri-operative spasm may increase …
Number of citations: 3 portlandpress.com
G Sütsch, JH Kim, C Bracht… - Clinical Pharmacology & …, 1997 - Wiley Online Library
… of linsidomine in veins and resistance arteries in subjects with nitroglycerin tolerance. Although the lack of cross-tolerance of linsidomine … , the findings suggest that linsidomine has the …
Number of citations: 26 ascpt.onlinelibrary.wiley.com
O Spreux‐Varoquaux, J Doll, C Dutot… - British journal of …, 1991 - Wiley Online Library
The pharmacokinetics of molsidomine were investigated in six healthy volunteers and in seven patients with alcoholic cirrhosis. After a 2 mg oral dose, molsidomine elimination half‐life …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
CG Stief, F Holmquist, M Djamilian, H Krah… - The Journal of …, 1992 - Elsevier
Recent experimental studies showed an important role of endothelium derived relaxing factor for cavernous smooth muscle relaxation. Since nitric oxide seems to account for the …
Number of citations: 97 www.sciencedirect.com
Y Zhang, C Palette-Pays, E Naline… - Journal of pharmacy …, 1993 - academic.oup.com
… The effects of molsidomine and its metabolite linsidomine were … Linsidomine exerted a relaxant effect similar to that of … Molsidomine was about one-hundredth as potent as linsidomine, …
Number of citations: 13 academic.oup.com
MC Truss, AJ Becker, MH Djamilian, CG Stiff, U Jonas - Urology, 1994 - Elsevier
Objectives. Recently, nitric oxide was shown to be a mediator of penileerection in men and the nitric oxide donor linsidomine chlorhydrate (SIN-1) was introduced as a novel treatment …
Number of citations: 85 www.sciencedirect.com
H Porst - The Journal of urology, 1993 - Elsevier
… linsidomine superior to prostaglandin El. Objective evaluation of erectile response to linsidomine … Duplex sonography after linsidomine and prostaglandin El with evaluation of peak flow …
Number of citations: 57 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.